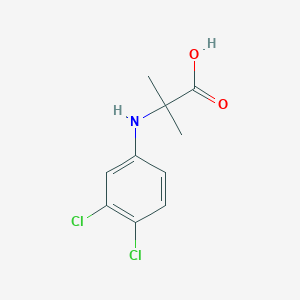

N-(3,4-dichlorophenyl)-2-methylalanine

Description

N-(3,4-dichlorophenyl)-2-methylalanine is a synthetic alanine derivative characterized by a 3,4-dichlorophenyl substituent attached to the amino group and a methyl group at the α-carbon of the alanine backbone. Its dichlorophenyl group enhances lipophilicity and electron-withdrawing effects, while the methyl group may influence stereochemical interactions with biological targets.

Properties

Molecular Formula |

C10H11Cl2NO2 |

|---|---|

Molecular Weight |

248.10 g/mol |

IUPAC Name |

2-(3,4-dichloroanilino)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H11Cl2NO2/c1-10(2,9(14)15)13-6-3-4-7(11)8(12)5-6/h3-5,13H,1-2H3,(H,14,15) |

InChI Key |

VVQZRVMILLXQIS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)O)NC1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Phenyl Ring Effects : The 3,4-dichloro substitution in the target compound introduces stronger electron-withdrawing effects compared to the 2,6-dimethyl groups in metalaxyl analogs. This may enhance binding to fungal cytochrome P450 enzymes or other targets by increasing electrophilicity .

- Acyl vs. Carboxylic Acid : Unlike acylalanines, the target compound lacks an acyl group, retaining a free carboxylic acid. This could reduce membrane permeability but improve solubility in aqueous environments.

Physicochemical Properties

Lipophilicity and Solubility

The 3,4-dichlorophenyl group increases lipophilicity (predicted logP ~2.8–3.2) compared to metalaxyl (logP ~1.7), favoring interaction with hydrophobic biological targets. However, the free carboxylic acid may mitigate this by enhancing water solubility at physiological pH.

Stereochemical Considerations

This could reduce off-target interactions but may also limit binding affinity if the methyl group clashes with enzyme active sites.

Fungicidal Activity

Acylalanines like metalaxyl inhibit RNA polymerase I in Phytophthora species. The dichlorophenyl group in this compound may broaden its spectrum of activity against resistant strains, as chloro-substituted phenyl groups often enhance persistence and target affinity .

Comparative Efficacy

- Metalaxyl : Effective against Oomycetes but prone to resistance due to its specificity.

- Target Compound : The dichlorophenyl group could improve binding to mutated targets, though its lack of an acyl group might reduce systemic translocation in plants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.